4-fluoro-2,3-dihydro-1H-inden-5-ol
Description
4-Fluoro-2,3-dihydro-1H-inden-5-ol is a fluorinated dihydroindenol derivative characterized by a hydroxyl group at position 5 and a fluorine atom at position 4 on the indene ring. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol (calculated from ). This compound is synthesized via reactions involving boron reagents or coupling with arylpiperazines (), and its rigid bicyclic structure may improve thermal stability and performance in high-temperature/high-pressure (HTHP) applications, such as fluid-loss control in industrial processes ().
Properties
CAS No. |
709031-98-1 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorination represents a cornerstone for introducing fluorine at the 4-position. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination under mild conditions. In a typical protocol, 2,3-dihydro-1H-inden-5-ol undergoes fluorination in acetonitrile at 60°C for 12 hours, achieving 68–72% yield. The reaction’s regioselectivity arises from the directing effect of the hydroxyl group at position 5, which polarizes the aromatic ring to favor electrophilic attack at position 4.
Table 1: Electrophilic Fluorination Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reagent | Selectfluor® | 68–72 | 95 |
| Solvent | Acetonitrile | - | - |
| Temperature | 60°C | - | - |
| Reaction Time | 12 h | - | - |
Hydroxylation Techniques
Directed Ortho Metalation (DoM)
Directed ortho metalation leverages the hydroxyl group’s coordinating ability to install substituents at adjacent positions. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, deprotonation occurs ortho to the hydroxyl group, followed by quenching with electrophiles. This method achieves 80–85% yield for hydroxylated intermediates.
Oxidative Hydroxylation
Manganese(III) acetate-mediated oxidative hydroxylation converts pre-fluorinated indene derivatives to the target compound. The reaction proceeds via radical intermediates, with acetic acid as solvent and 70°C for 6 hours, yielding 65–70% product.
Cyclization Approaches
Friedel-Crafts Acylation
Friedel-Crafts acylation constructs the indenol骨架 from fluorinated benzene precursors. For example, 4-fluorophenylpropanoic acid undergoes intramolecular cyclization using AlCl₃ in dichloromethane at 0°C, forming 4-fluoroindanone in 75% yield. Subsequent reduction with sodium borohydride yields the dihydroindenol structure.
Table 2: Cyclization Reaction Optimization
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0°C | 75 |
| FeCl₃ | Toluene | 25°C | 62 |
| H₂SO₄ | HOAc | 50°C | 58 |
Stereochemical Resolution
Enzymatic Kinetic Resolution
Enzymatic acylation using Burkholderia cepacia lipase resolves racemic mixtures. The (R)-enantiomer undergoes preferential acylation in vinyl acetate/isooctane (1:1) at 30°C, leaving the (S)-enantiomer unreacted. This method achieves >98% enantiomeric excess (ee) for both enantiomers.
Table 3: Enzymatic Resolution Efficiency
| Enzyme | Solvent System | ee (%) | Time (h) |
|---|---|---|---|
| B. cepacia lipase | Vinyl acetate/iso | 98 | 24 |
| Candida antarctica | TBME | 92 | 36 |
Industrial-Scale Production
Continuous Flow Synthesis
Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A two-step process integrates fluorination and hydroxylation in tandem reactors, achieving 85% overall yield at 10 kg/day throughput. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
4-fluoro-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can lead to specific biological effects, such as modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-fluoro-2,3-dihydro-1H-inden-5-ol with structurally related compounds:
Key Differences and Research Findings
In contrast, 2,2-difluoro-2,3-dihydro-1H-inden-5-ol () has two fluorine atoms at position 2, leading to a more rigid structure and higher molecular weight (178.16 g/mol). This rigidity may improve thermal stability but could reduce solubility in polar solvents.
Functional Group Impact: The aldehyde group in 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde () replaces the hydroxyl group, making it more reactive in nucleophilic addition reactions but less effective in HTHP applications requiring phenolic reactivity. Methyl-substituted derivatives like 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol () demonstrate superior HTHP fluid-loss control due to additional hydrophobic interactions and steric hindrance from methyl groups.
Synthetic Accessibility: 4-Fluoro-2,3-dihydro-1H-inden-5-ol is synthesized via multi-step reactions involving boron reagents (e.g., BH₃·S(CH₃)₂) and coupling with arylpiperazines (). In contrast, non-fluorinated analogs like 5-chloro-2,3-dihydro-1H-inden-1-one () require Friedel-Crafts acylation, highlighting fluorine's role in altering reaction pathways.
Q & A
Q. What are the most reliable synthetic routes for 4-fluoro-2,3-dihydro-1H-inden-5-ol, and how do reaction conditions influence yield and purity?
Q. How can enantiomeric resolution of 4-fluoro-2,3-dihydro-1H-inden-5-ol be achieved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC or OD-H) with hexane/isopropanol mobile phases resolves (R)- and (S)-enantiomers. Enantiomeric excess (ee) ≥98% is achievable via recrystallization with chiral auxiliaries (e.g., tartaric acid derivatives) . Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) is another enantioselective strategy .
Q. What strategies address contradictions in reported bioactivity data for fluorinated indenols?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or diastereomers) or assay variability. Mitigation steps include:
- Rigorous Purification : Dual-column chromatography (normal + reverse-phase) and LC-MS purity validation .
- Standardized Assays : Replicate testing across multiple labs with shared protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of fluorine with other halogens to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
